molecular formula C11H9NO2 B2704598 6-Methylquinoline-5-carboxylic acid CAS No. 1211488-26-4

6-Methylquinoline-5-carboxylic acid

Cat. No.: B2704598
CAS No.: 1211488-26-4
M. Wt: 187.198
InChI Key: NQOBYBHUXNGHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoline-5-carboxylic acid is an organic compound with the molecular weight of 187.2 . It has a powder form and is stored at room temperature . The IUPAC name for this compound is 6-methyl-5-quinolinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography, NMR, and cryo-EM . These methods use the fundamental physical properties of molecules for structure determination .


Chemical Reactions Analysis

Quinoline compounds, like this compound, exhibit chemical reactivity similar to benzene and pyridine . They can participate in both electrophilic and nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids, which this compound is a type of, include a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . They can participate in both electrophilic and nucleophilic substitution reactions .

Scientific Research Applications

Novel Antibacterial Agents

6-Methylquinoline-5-carboxylic acid serves as a precursor in the synthesis of novel 5-amino-6-methylquinoline carboxylic acids, leading to new quinolone antibacterial agents. These agents show activity comparable or superior to ciprofloxacin against certain bacteria, highlighting the potential of non-6-fluoroquinolones in antibiotic development (Hong et al., 1997).

Photolabile Protecting Groups

The compound has inspired the development of photolabile protecting groups for carboxylic acids, such as brominated hydroxyquinoline derivatives. These groups offer enhanced solubility, low fluorescence, and are useful for caging biological messengers, with implications for in vivo studies due to their sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).

Synthesis of Novel Compounds

Facilitating the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, this compound showcases its utility in creating compounds with potential biological activity. These derivatives are synthesized through a one-pot reaction, demonstrating the versatility of quinoline derivatives in medicinal chemistry (Gao et al., 2011).

Organometallic Complex Studies

The compound has been utilized in the study of organometallic complexes, specifically examining the formation processes with (O,N) donor ligands and rhodium(III). These studies not only contribute to our understanding of metal-ligand interactions but also explore the cytotoxic potential of these complexes against various cancer cell lines, indicating their potential in cancer therapy (Dömötör et al., 2017).

Catalytic Oxidations

This compound derivatives have been investigated for their role in catalytic aerobic oxidation processes. These studies demonstrate the utility of certain quinoline derivatives in regioselective transformations, contributing to the development of efficient synthesis methods for functionalized quinolines (Zhang et al., 2008).

Future Directions

While specific future directions for 6-Methylquinoline-5-carboxylic acid are not available, research in the field of quinoline compounds is ongoing . This includes the development of new synthesis methods and the exploration of their applications in medicinal chemistry .

Properties

IUPAC Name

6-methylquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOBYBHUXNGHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.